N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a structurally complex heterocyclic compound featuring a cyclopenta[d]thiazole core fused with a benzo[d][1,3]dioxole (piperonyl) moiety and substituted with 4-methoxybenzamide. The molecule integrates multiple pharmacophoric elements:
- Cyclopenta[d]thiazole: A bicyclic system providing conformational rigidity and enhancing binding selectivity in kinase inhibition .
- Benzo[d][1,3]dioxol-5-yl (piperonyl): A methylenedioxybenzene group known for improving metabolic stability and membrane permeability .
- 4-Methoxybenzamido: A substituent contributing to π-π stacking interactions in enzymatic pockets .
Synthesis typically involves multi-step protocols, including carbodiimide-mediated coupling (e.g., EDCI/HOBt) for amide bond formation between the cyclopenta[d]thiazole-4-carboxylic acid and the piperonylamine derivative, followed by functionalization with 4-methoxybenzoyl chloride . Characterization relies on advanced analytical techniques (IR, NMR, HRMS) to confirm tautomeric stability and regioselectivity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-28-14-5-2-12(3-6-14)20(26)25-22-24-19-15(7-9-18(19)31-22)21(27)23-13-4-8-16-17(10-13)30-11-29-16/h2-6,8,10,15H,7,9,11H2,1H3,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYBMTOLBHQRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
*Inferred from analogous cyclopropane-carboxamide coupling yields in .
Research Findings and Mechanistic Insights
- Synthetic Challenges : The cyclopenta[d]thiazole core requires precise Friedel-Crafts acylation and thiazole cyclization steps, with yields (~27–35%) lower than simpler benzo[d]thiazole analogues (75–92%) due to steric complexity .
- Tautomeric Stability : Unlike 1,2,4-triazole derivatives (), the target compound’s thiazole-thione tautomerism is negligible, confirmed by absent νS-H bands in IR spectra .
- SAR Studies : Removal of the 4-methoxy group reduces CDK9 binding affinity by 10-fold, highlighting its critical role in H-bonding with Lys48 and Asp167 residues .
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